7-methoxy-4-nitro-1H-pyrazolo[3,4-c]pyridine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-4-nitro-1H-pyrazolo[3,4-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-nitro-3-pyridinecarboxaldehyde with hydrazine hydrate to form the pyrazole ring, followed by methoxylation . The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-4-nitro-1H-pyrazolo[3,4-c]pyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Reduction: 7-Methoxy-4-amino-1H-pyrazolo[3,4-c]pyridine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-Methoxy-4-nitro-1H-pyrazolo[3,4-c]pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 7-methoxy-4-nitro-1H-pyrazolo[3,4-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the pyrazole and pyridine rings can interact with biological macromolecules through hydrogen bonding and π-π stacking interactions . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
7-Methoxy-1H-pyrazolo[3,4-c]pyridine: Similar structure but lacks the nitro group.
4-Nitro-1H-pyrazolo[3,4-c]pyridine: Similar structure but lacks the methoxy group.
Uniqueness
7-Methoxy-4-nitro-1H-pyrazolo[3,4-c]pyridine is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C7H6N4O3 |
---|---|
Molecular Weight |
194.15 g/mol |
IUPAC Name |
7-methoxy-4-nitro-1H-pyrazolo[3,4-c]pyridine |
InChI |
InChI=1S/C7H6N4O3/c1-14-7-6-4(2-9-10-6)5(3-8-7)11(12)13/h2-3H,1H3,(H,9,10) |
InChI Key |
UDZLQHASTDXMII-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C2=C1NN=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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